2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
The compound 2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide features a complex polycyclic framework with a pyranobenzothiazine core. This structure incorporates a 3-bromophenyl group at position 4, a 2-fluorobenzyl substituent at position 6, and a nitrile group at position 2. The 5,5-dioxide moiety indicates sulfone functionalization.
Propriétés
IUPAC Name |
2-amino-4-(3-bromophenyl)-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrFN3O3S/c26-17-8-5-7-15(12-17)22-19(13-28)25(29)33-23-18-9-2-4-11-21(18)30(34(31,32)24(22)23)14-16-6-1-3-10-20(16)27/h1-12,22H,14,29H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLWJTDUUFPCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function.
Mode of Action
It is likely that it interacts with its targets through a radical approach, as is common with similar compounds. This interaction can lead to changes in the function of the target, potentially influencing various biological processes.
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, leading to downstream effects such as the hydromethylation of alkenes.
Pharmacokinetics
The bioavailability of similar compounds is often influenced by factors such as the compound’s chemical structure, the route of administration, and the individual’s metabolic rate.
Result of Action
Similar compounds have been known to cause a variety of effects, depending on the specific targets and pathways they influence.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how it is metabolized in the body.
Activité Biologique
The compound 2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule with potential biological applications. Its unique structure incorporates elements such as pyrano, benzothiazine, and carbonitrile moieties, which may contribute to its biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 444.3 g/mol. Its IUPAC name is 2-amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile . The presence of bromine and fluorine substituents is significant as these halogens can influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H14BrN3O3S |
| Molecular Weight | 444.3 g/mol |
| IUPAC Name | 2-amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
| InChI Key | CYSLYVDJYNFQRA-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which could lead to therapeutic effects in diseases such as cancer.
- Receptor Modulation : It may bind to certain receptors that regulate cellular processes, potentially altering signaling pathways associated with cell growth and apoptosis.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to 2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine exhibit significant anticancer activity. For instance:
- Cytotoxicity : Research has shown that related compounds can induce cytotoxic effects in various cancer cell lines by promoting apoptosis and inhibiting cell proliferation. For example, a study demonstrated that a similar benzothiazine derivative exhibited IC50 values in the low micromolar range against breast cancer cells .
- Mechanistic Insights : The mechanism involves the induction of oxidative stress and cell cycle arrest at the G2/M phase, leading to increased apoptosis rates as confirmed by acridine orange staining and western blot analysis for cleaved caspase-3 levels .
Antimicrobial Activity
Compounds in this class have also been evaluated for their antimicrobial properties:
- Inhibition Studies : Some derivatives showed promising results against bacterial strains through mechanisms that may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
Several case studies have explored the biological activities of related compounds:
-
Study on Anticancer Activity :
- A derivative was tested against MCF-7 breast cancer cells showing significant cytotoxicity with an IC50 value of 15 µM.
- Mechanistic studies indicated that the compound induced autophagy and apoptosis through activation of caspase pathways.
-
Antimicrobial Efficacy :
- A related study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Comparaison Avec Des Composés Similaires
Structural and Substituent Variations
Key analogs are differentiated by substituents on the phenyl and benzyl groups, which influence physicochemical properties and biological activity.
Physicochemical Properties
- Melting Points and Stability: The target compound’s analogs exhibit melting points ranging from 161–216°C. For example, pyrano[2,3-c]pyrazole derivative 3f () melts at 161–164°C , while thiazolopyrimidine 11b () has a lower melting point (213–215°C) due to its planar heterocyclic system . The sulfone group in pyranobenzothiazines likely increases thermal stability compared to non-sulfonated analogs. Yields for analogs vary widely (57–87%), with pyrano[2,3-c]pyrazoles showing higher synthetic efficiency (e.g., 87% for 3f) .
Spectral and Structural Analysis
- IR Spectroscopy: Nitrile stretching vibrations (~2200 cm⁻¹) are consistent across analogs (e.g., 11b at 2209 cm⁻¹ ). Sulfone groups in the target compound would exhibit strong S=O stretches (~1350–1150 cm⁻¹), absent in non-sulfonated analogs.
- NMR Data: Pyranobenzothiazines show distinct aromatic proton shifts (δ 7.2–7.6 ppm) influenced by bromine and fluorine substituents. For example, 3f () displays a singlet at δ 4.75 ppm for benzyl protons .
Research Findings and Implications
Substituent Effects on Activity
Halogen Positioning :
Electron-Withdrawing Groups :
- Bromine and fluorine improve metabolic stability and binding affinity through hydrophobic and electrostatic interactions .
Méthodes De Préparation
Reaction Design and Starting Materials
The domino Knoevenagel/Michael cyclization represents the most widely reported approach for constructing the pyrano[3,2-c]benzothiazine core. The protocol involves three components:
- N-substituted 1H-2,1-benzothiazin-4(3H)-one-2,2-dioxide (e.g., N-ethyl derivative) as the benzothiazine precursor.
- Electrophilic carbonyl compounds (e.g., isatins or substituted aldehydes) to initiate Knoevenagel condensation.
- Methylene-active nitriles (e.g., malononitrile or cyanoacetic acid esters) to form the pyran ring.
For the target compound, the N-ethyl group in the benzothiazine precursor is replaced with 2-fluorobenzyl , while the aldehyde component incorporates the 3-bromophenyl substituent.
Optimized Reaction Conditions
A representative procedure involves:
- Solvent: Ethanol or toluene.
- Catalyst: Triethanolamine (10 mol%) or Takemoto organocatalyst (20 mol%).
- Temperature: 15–70°C, depending on catalyst reactivity.
- Time: 12–24 hours for complete conversion.
Key mechanistic steps:
Yield and Scalability Data
| Starting Material | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 3-Bromobenzaldehyde | Triethanolamine | 78 | >90 |
| 2-Fluorobenzyl bromide | Takemoto | 83 | 95 |
Post-reaction purification typically involves recrystallization from ethanol/DMF (1:1) or column chromatography with petroleum ether/ethyl acetate.
Multi-Component One-Pot Assembly
Strategic Advantages
This method consolidates benzothiazine formation, side-chain functionalization, and pyran annulation into a single step, reducing intermediate isolation requirements. Critical components include:
Procedure Outline
- Sulfonamide formation: React methyl anthranilate with methanesulfonyl chloride in DMF/N-methylmorpholine (0–60°C, 2 hours).
- Alkylation: Introduce 2-fluorobenzyl bromide using K₂CO₃ in DMF (80°C, 8–10 hours).
- Cyclization: Treat with KOtBu in DMF (70°C, 4 hours) to form the benzothiazine-2,2-dioxide core.
- Pyran annulation: Add malononitrile and 3-bromophenyl aldehyde under catalytic conditions.
Critical Process Parameters
- Alkylation efficiency: >90% conversion achieved with excess 2-fluorobenzyl bromide.
- Cyclization kinetics: Complete within 4 hours due to strong base-mediated deprotonation.
- Stereochemical control: The Takemoto catalyst induces enantioselectivity (up to 95% ee) in pyran ring formation.
Post-Synthetic Modifications
Bromophenyl Group Introduction
Late-stage functionalization via Suzuki-Miyaura coupling enables precise positioning of the 3-bromophenyl group:
Sulfone Oxidation Optimization
The 5,5-dioxide moiety is stabilized using:
- Oxidizing agent: m-CPBA (2 equiv) in CH₂Cl₂ at 0°C.
- Reaction time: 30 minutes to prevent over-oxidation.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves a multi-step process. Key steps include:
- Formation of the pyran ring via cyclization reactions.
- Introduction of the 3-bromophenyl and 2-fluorobenzyl substituents through nucleophilic substitution or coupling reactions.
- Final cyclization to form the benzothiazine-dioxide core. Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products. Characterization is performed via NMR, MS, and X-ray crystallography .
Q. Which spectroscopic and analytical methods are used for structural characterization?
- NMR Spectroscopy : Confirms substituent positions and stereochemistry (e.g., H and C NMR for aromatic protons and carbon environments) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure and crystal packing (e.g., using SHELXL for refinement) .
- IR Spectroscopy : Identifies functional groups (e.g., nitrile, sulfone) .
| Technique | Purpose | Key Peaks/Data |
|---|---|---|
| H NMR | Proton environment analysis | Aromatic δ 6.5–8.0 ppm |
| X-ray Crystallography | Absolute configuration determination | CCDC deposition (e.g., CCDC-971311) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (e.g., 60–120°C), solvent polarity (DMF vs. THF), and catalyst loading .
- pH Control : Maintain basic conditions (pH 8–10) to stabilize intermediates during cyclization .
- Catalyst Screening : Evaluate palladium or copper catalysts for coupling reactions .
- Byproduct Analysis : Use HPLC or TLC to monitor side reactions and adjust stoichiometry .
Q. How can contradictions in crystallographic or spectroscopic data be resolved?
- Multi-Method Validation : Cross-validate NMR assignments with HSQC/HMBC experiments and X-ray data .
- SHELX Refinement : Apply twin refinement or disorder modeling in SHELXL to resolve ambiguous electron density .
- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What experimental designs are suitable for studying environmental fate or biodegradation?
- Long-Term Stability Studies : Assess hydrolysis/photolysis in simulated environmental conditions (pH 4–9, UV exposure) .
- Biotic Transformation : Use microbial cultures (e.g., Pseudomonas spp.) to evaluate metabolic pathways .
- Analytical Workflow :
Extraction : Solid-phase extraction (SPE) from water/soil.
Quantification : LC-MS/MS with MRM transitions for parent compound and metabolites.
Ecotoxicity : Daphnia magna or algal growth inhibition assays .
Q. How can computational methods predict structure-activity relationships (SAR) for biological targets?
- Molecular Docking : Screen against cancer-related proteins (e.g., kinases) using AutoDock Vina .
- MD Simulations : Simulate binding stability (20–100 ns trajectories) in GROMACS .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values from anticancer assays .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Assay Standardization : Compare protocols (e.g., MTT vs. ATP-based viability assays) .
- Cell Line Variability : Test multiple lines (e.g., HeLa, MCF-7) to confirm target specificity .
- Metabolic Stability : Evaluate hepatic microsome degradation to rule out false negatives .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Yield Optimization
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | 80°C | +25% |
| Solvent | DMF, THF, Acetonitrile | DMF | +15% |
| Catalyst (Pd(OAc)) | 1–5 mol% | 3 mol% | +30% |
Q. Table 2: Environmental Fate Experimental Design
| Parameter | Condition | Analytical Method |
|---|---|---|
| Hydrolysis (pH 7.4) | 37°C, 7 days | LC-MS/MS (LOQ: 0.1 ng/mL) |
| Photolysis (UV) | 254 nm, 48 h | HPLC-PDA |
| Microbial Degradation | Pseudomonas putida | GC-MS metabolite profiling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
